Cas no 2172216-94-1 (Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)
![Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2172216-94-1x500.png)
Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-1577505
- 2172216-94-1
- tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
- Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
-
- インチ: 1S/C18H26FNO4S/c1-17(2,3)24-16(21)20-11-9-18(10-12-20,14-25(19,22)23)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
- InChIKey: KSMHQOXWEGTDFH-UHFFFAOYSA-N
- ほほえんだ: S(CC1(CC2C=CC=CC=2)CCN(C(=O)OC(C)(C)C)CC1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 371.15665765g/mol
- どういたいしつりょう: 371.15665765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 72.1Ų
Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577505-2.5g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 2.5g |
$4810.0 | 2023-06-04 | ||
Enamine | EN300-1577505-0.05g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 0.05g |
$2061.0 | 2023-06-04 | ||
Enamine | EN300-1577505-1.0g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 1g |
$2454.0 | 2023-06-04 | ||
Enamine | EN300-1577505-0.25g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 0.25g |
$2258.0 | 2023-06-04 | ||
Enamine | EN300-1577505-0.1g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 0.1g |
$2160.0 | 2023-06-04 | ||
Enamine | EN300-1577505-10.0g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 10g |
$10553.0 | 2023-06-04 | ||
Enamine | EN300-1577505-0.5g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 0.5g |
$2356.0 | 2023-06-04 | ||
Enamine | EN300-1577505-5.0g |
tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate |
2172216-94-1 | 5g |
$7118.0 | 2023-06-04 |
Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylateに関する追加情報
Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate (CAS No. 2172216-94-1): A Comprehensive Overview
Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate, identified by the CAS number 2172216-94-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group, a benzyl moiety, and a (fluorosulfonyl)methyl substituent, contribute to its distinctive chemical properties and biological functions.
The fluorosulfonyl group is a key structural element that imparts unique reactivity and biological activity to the molecule. Fluorosulfonyl groups are commonly found in various pharmaceutical agents due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the context of Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate, the fluorosulfonyl moiety likely plays a crucial role in its interactions with biological receptors and enzymes, potentially influencing its efficacy and selectivity as a drug candidate.
Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. Piperidine scaffolds are known for their ability to occupy deep binding pockets in target proteins, often leading to high affinity and selectivity. The introduction of bulky substituents such as the tert-butyl group and the benzyl moiety can further refine the pharmacophoric properties of the molecule, enhancing its interaction with specific biological targets while minimizing off-target effects.
One of the most compelling aspects of Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is its potential application in the development of small-molecule inhibitors for various diseases. For instance, studies have demonstrated that piperidine-based compounds can exhibit inhibitory activity against enzymes involved in cancer metabolism, inflammation, and neurodegenerative disorders. The presence of the fluorosulfonyl group may enhance these inhibitory effects by improving binding affinity and stability within the active site of the target enzyme.
The synthesis of Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate represents a significant achievement in organic chemistry due to its complex structural architecture. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps may include nucleophilic substitution reactions, protection-deprotection strategies, and functional group transformations to introduce the necessary substituents at specific positions on the piperidine ring.
In terms of pharmacological activity, preliminary studies suggest that Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate may exhibit potent inhibitory effects against certain kinases and other enzymes implicated in disease pathways. The combination of structural elements such as the tert-butyl group, benzyl moiety, and fluorosulfonyl substituent likely contributes to its ability to interact selectively with biological targets. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The role of fluorine-containing compounds in drug development cannot be overstated. Fluorine atoms can significantly influence the pharmacokinetic properties of molecules, including their metabolic stability, distribution, excretion, and toxicity profiles. The incorporation of fluorine into pharmaceutical agents often leads to improved pharmacological properties, making fluorinated compounds highly sought after in modern drug discovery efforts.
As research continues to uncover new applications for piperidine derivatives, compounds like Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate are poised to play a crucial role in addressing unmet medical needs. Their unique structural features and potential biological activities make them valuable candidates for further exploration in both academic research and industrial drug development programs.
The future prospects for Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate are promising, with ongoing studies aimed at optimizing its chemical structure and evaluating its pharmacological efficacy in preclinical models. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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